molecular formula C8H7NO2 B1343845 Furo[2,3-c]pyridin-5-ylmethanol CAS No. 478148-60-6

Furo[2,3-c]pyridin-5-ylmethanol

Cat. No.: B1343845
CAS No.: 478148-60-6
M. Wt: 149.15 g/mol
InChI Key: UUKNFBHTKFKPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Furo[2,3-c]pyridin-5-ylmethanol has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for Furo[2,3-c]pyridin-5-ylmethanol involves the hydrolysis of furo[2,3-c]pyridin-5-ylmethyl acetate. This reaction is typically carried out in a mixture of 1,4-dioxane and water, with sodium hydroxide as the base. The reaction mixture is stirred at ambient temperature for 18 hours, followed by partitioning between ethyl acetate and water to isolate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridin-5-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Furo[2,3-c]pyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit key enzymes and receptors involved in cancer cell proliferation, such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt cellular signaling pathways, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3-c]pyridin-5-ylmethanol is unique due to its specific structural features and the presence of a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

furo[2,3-c]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKNFBHTKFKPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=C(C=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621961
Record name (Furo[2,3-c]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478148-60-6
Record name (Furo[2,3-c]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Also to yield the desired compound: Furo[2,3-c]pyridin-5-ylmethyl acetate (1.15 g, 6 mmol) was dissolved in 1,4-dioxane (30 ml) and water (10 ml) and treated with 2N sodium hydroxide solution (12 ml) and stirred at RT for 18 h. The mixture was then partitioned between ethyl acetate and water, the organic layer was dried and evaporated to dryness to provide the desired compound (0.63 g).
Name
Furo[2,3-c]pyridin-5-ylmethyl acetate
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

[2-(Trimethylsilyl)furo[2,3-c]pyridin-5-yl]methyl acetate (1.3 g, 4.9 mmol) was dissolved in ethanol (50 ml) and treated with potassium carbonate (0.82 g, 5.9 mmol) and heated under reflux for 18 hrs. The mixture was evaporated to dryness and the residue partitioned between ethyl acetate and water. The organic layer was dried, filtered and evaporated to yield the title compound (0.66 g).
Name
[2-(Trimethylsilyl)furo[2,3-c]pyridin-5-yl]methyl acetate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of furo[2,3-c]pyridin-5-ylmethyl acetate (1.15 g) in 1,4-dioxane (30 ml) and water (10 ml) was treated with 2M sodium hydroxide (12 ml) then stirred at ambient temperature for 18 h. The mixture was then partitioned between ethyl acetate and water. The organic fractions were separated and dried then evaporated to dryness. This gave an oil (0.63 g, 70%).
Name
furo[2,3-c]pyridin-5-ylmethyl acetate
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.